Synthesis Yield of 4,5-Disubstituted Triazoles
The 4,5-disubstituted 1,2,3-(NH)-triazole scaffold, of which 4,5-dimethyl-2H-1,2,3-triazole is a representative core, is accessible via a Lewis base-catalyzed three-component cascade reaction that produces yields ranging from good to excellent across >25 novel triazoles under mild conditions [1]. In contrast, standard CuAAC click chemistry is not applicable to 4,5-disubstituted NH-triazoles; alternative methods such as Sonogashira coupling/cycloaddition sequences achieve excellent yields but require palladium catalysis and specialized conditions [2].
| Evidence Dimension | Synthetic yield for 4,5-disubstituted triazole formation |
|---|---|
| Target Compound Data | Good to excellent yields across >25 compounds |
| Comparator Or Baseline | CuAAC click chemistry: Not applicable to 4,5-disubstituted NH-triazoles; alternative Sonogashira-based method: excellent yields |
| Quantified Difference | Methodological necessity: CuAAC fails for this scaffold; specialized cascade reactions are required |
| Conditions | Lewis base-catalyzed three-component cascade reaction (DABCO or DBU); mild temperature conditions |
Why This Matters
Procurement of 4,5-dimethyl-2H-1,2,3-triazole requires recognition that this scaffold cannot be produced via standard click chemistry routes, necessitating specialized synthetic providers.
- [1] Sengupta S, Duan H, Lu W, Petersen JL, Shi X. One step cascade synthesis of 4,5-disubstituted-1,2,3-(NH)-triazoles. Organic Letters. 2008;10(7):1493-1496. View Source
- [2] Zhang J, et al. Facile One-Pot Synthesis of 4,5-Disubstituted 1,2,3-(NH)-Triazoles through Sonogashira Coupling/1,3-Dipolar Cycloaddition of Acid Chlorides, Terminal Acetylenes, and Sodium Azide. Organic Letters. 2009;11(12):2611-2614. View Source
